REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[C:6]([OH:13])[CH:5]=1)([CH3:3])[CH3:2].[C:14]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[C:6]([O:13][CH3:14])[CH:5]=1)([CH3:3])[CH3:2] |f:1.2.3|
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Name
|
|
Quantity
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33.4 g
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Type
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reactant
|
Smiles
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C(C)(C)C1=CC(=C(C=C1)C(C)=O)O
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Name
|
|
Quantity
|
233 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
51.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
23.33 mL
|
Type
|
reactant
|
Smiles
|
CI
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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is heated
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Type
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TEMPERATURE
|
Details
|
at reflux for three days
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Duration
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3 d
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Type
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TEMPERATURE
|
Details
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The reaction mixture is cooled
|
Type
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FILTRATION
|
Details
|
filtered through a glass fibre
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
the residue is washed with cold acetone
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Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed (silica gel, eluent: ethyl acetate/hexane)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=CC(=C(C=C1)C(C)=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |